2-(Methoxymethyl)pyrimidine-4,6-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

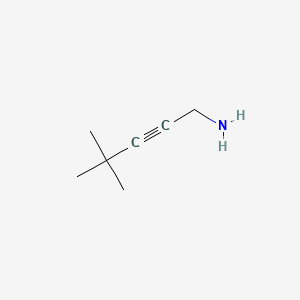

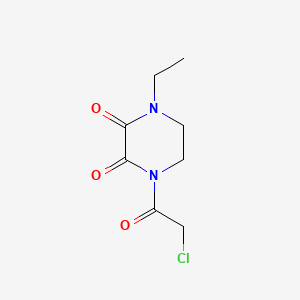

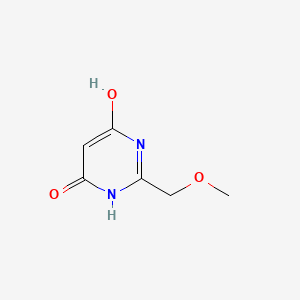

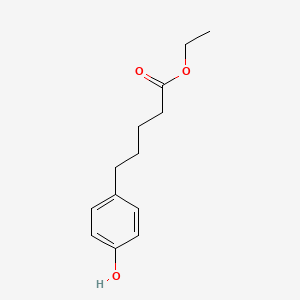

2-(Methoxymethyl)pyrimidine-4,6-diol is a chemical compound with the molecular formula C6H8N2O3 . It is also known by its CAS number 1903-90-8 . The compound’s structure consists of a pyrimidine ring with hydroxyl groups at positions 4 and 6, along with a methoxymethyl group attached to one of the nitrogen atoms.

Molecular Structure Analysis

The molecular structure of 2-(Methoxymethyl)pyrimidine-4,6-diol comprises a six-membered pyrimidine ring with two hydroxyl groups (at positions 4 and 6) and a methoxymethyl group attached to one of the nitrogen atoms. The compound’s molecular weight is 156.14 g/mol . For a visual representation, refer to the ChemSpider entry .

科学的研究の応用

Synthesis and Chemical Properties

2-(Methoxymethyl)pyrimidine-4,6-diol is a versatile intermediate in organic synthesis, contributing to the creation of various pyrimidine derivatives. Its reactivity has been utilized in synthesizing complex molecules like 2-R-4-oxohexahydropyrimido[4,5-d]azocines, which are formed under the action of activated alkynes in methanol. These reactions highlight the compound's role in ring expansion processes and the formation of compounds with potential biological activities (Voskressensky et al., 2011).

Antiviral Research

In antiviral research, derivatives of pyrimidine, closely related to 2-(Methoxymethyl)pyrimidine-4,6-diol, have been investigated for their efficacy against various viruses. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory effects on retrovirus replication in cell culture, demonstrating the potential of pyrimidine derivatives in developing antiretroviral drugs (Hocková et al., 2003).

Material Science

In material science, pyrimidine derivatives, including those related to 2-(Methoxymethyl)pyrimidine-4,6-diol, have been explored for their electronic and photophysical properties. The study of 4,6-di(thiophen-2-yl)pyrimidine derivatives, for instance, has provided insights into tuning electronic and charge transfer properties for potential applications in electronic devices (Irfan, 2014).

Antibacterial and Antifungal Activities

Pyrimidine derivatives have also been evaluated for their antibacterial and antifungal activities. Research on novel pyrimidine derivatives, synthesized through electrochemical methods, has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Khan et al., 2015).

Heterocyclic Chemistry

The application of 2-(Methoxymethyl)pyrimidine-4,6-diol derivatives extends into the realm of heterocyclic chemistry, where they serve as precursors for synthesizing diverse heterocyclic compounds. This includes the formation of novel dendrimers, which are macromolecules characterized by their branching structures. These dendrimers have potential applications in various fields, including drug delivery and material science (Maes et al., 2003).

特性

IUPAC Name |

4-hydroxy-2-(methoxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-3-4-7-5(9)2-6(10)8-4/h2H,3H2,1H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVELSBXWALYUPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC(=O)N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701193 |

Source

|

| Record name | 6-Hydroxy-2-(methoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethyl)pyrimidine-4,6-diol | |

CAS RN |

1903-90-8 |

Source

|

| Record name | 6-Hydroxy-2-(methoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)